![molecular formula C9H10BrN3O B2900717 5-(5-Bromopyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 1853102-00-7](/img/structure/B2900717.png)

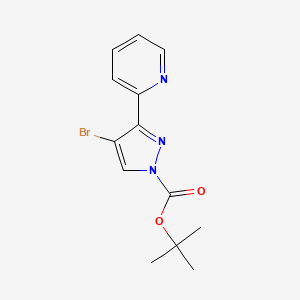

5-(5-Bromopyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-(5-Bromopyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane” is a bicyclic compound with a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine and benzene. The bromopyrimidinyl group indicates the presence of a bromine atom attached to the pyrimidine ring .

Molecular Structure Analysis

The molecular structure analysis of such a compound would typically involve techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry . These techniques can provide detailed information about the arrangement of atoms in the molecule and their electronic environment .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the bromine atom and the pyrimidine ring. Bromine is a good leaving group, so it might be involved in substitution reactions . The pyrimidine ring could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are typically determined through experimental measurements .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

The bicyclo[2.2.1]heptane core is a privileged structure in asymmetric synthesis . It serves as a scaffold for the development of chiral molecules, which are crucial in the synthesis of bioactive compounds. The presence of the bromopyrimidinyl group in the compound could potentially introduce asymmetry into a synthetic pathway, making it valuable for creating enantiomerically pure substances.

Drug Discovery

Compounds with the bicyclo[2.2.1]heptane structure have been embedded in various drug candidates . The bromopyrimidinyl moiety is particularly interesting due to its potential role in forming novel pharmacophores. These pharmacophores can interact with biological targets, leading to the discovery of new therapeutic agents.

Organocatalysis

The compound’s structure suggests potential utility in organocatalysis, where small organic molecules act as catalysts in chemical reactions . Its rigid bicyclic framework can provide a stable environment for catalytic sites, facilitating reactions that form complex molecules from simpler ones.

Anti-Fibrosis Activity

Pyrimidine derivatives, including those with a bromopyrimidinyl group, have shown anti-fibrotic activities . This suggests that the compound could be synthesized and tested for its efficacy in preventing or treating fibrotic diseases.

Material Science

While specific applications in material science are not directly cited, the structural features of the compound, such as the bicyclic core and the bromopyrimidinyl group, could be explored for the development of new materials. These materials might possess unique properties like enhanced stability or reactivity, making them suitable for various industrial applications.

Organic Synthesis

The compound could serve as an intermediate in the synthesis of more complex organic molecules . Its bicyclic structure is particularly advantageous for constructing compounds with a high degree of molecular complexity, which is often required in the synthesis of natural products and other sophisticated organic substances.

Wirkmechanismus

Mode of Action

It is known that the compound contains a bicyclo[221]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions . This suggests that the compound may interact with its targets in a unique way, potentially leading to significant changes in cellular processes .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(5-bromopyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3O/c10-6-2-11-9(12-3-6)13-4-8-1-7(13)5-14-8/h2-3,7-8H,1,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBWMQDOQMCLSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CO2)C3=NC=C(C=N3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5-Bromopyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-fluorophenyl)piperidin-3-yl]but-2-ynamide](/img/structure/B2900634.png)

![2-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2900638.png)

![tert-Butyl [2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B2900640.png)

![N-(2,3-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2900644.png)

![1-Methyl-3-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B2900646.png)

![N-(Naphthalen-1-ylmethyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2900647.png)

![N-(4-acetylphenyl)-2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2900648.png)

![N-(2,6-diethylphenyl)-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2900653.png)

![Tert-butyl {[4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}carbamate](/img/structure/B2900657.png)